1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The pyrazole core is synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
- Ethylation and Ethoxylation : The pyrazole derivative undergoes ethylation using ethyl iodide and ethoxylation with sodium ethoxide.
- Coupling with Piperazine : The resultant compound is coupled with piperazine using coupling reagents like EDCI in the presence of a base such as triethylamine.
These steps yield the target compound, which can then be purified for biological testing.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Various studies have demonstrated their ability to inhibit the growth of multiple cancer cell lines, including:
Cancer Type | Cell Line | Activity Observed |
---|---|---|
Lung Cancer | A549 | Significant inhibition |
Breast Cancer | MDA-MB-231 | Antiproliferative effects |
Colorectal Cancer | HCT116 | Reduced cell viability |
Renal Cancer | 786-O | Growth inhibition |
The mechanism of action often involves the inhibition of key enzymes and pathways related to tumor growth, including topoisomerase II and EGFR .
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have been studied for their anti-inflammatory effects. Notably, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example:
Compound | IC50 (μg/mL) | Reference Drug (Diclofenac) |
---|---|---|
Compound A | 60.56 | 54.65 |
Compound B | 57.24 | 54.65 |
These compounds demonstrate comparable or superior anti-inflammatory activity compared to traditional NSAIDs .
The biological activity of this compound can be attributed to its structural features that allow interaction with various molecular targets:
- Enzyme Inhibition : The pyrazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory pathways, leading to reduced signaling for inflammation and tumor growth.
- Cell Cycle Arrest : Studies suggest that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models of lung cancer.
- Anti-inflammatory Evaluation : Another study showed that a related compound effectively reduced edema in animal models, confirming its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDCKQSGAKJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.